3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide
Description
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2.BrH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEYYRBBXIZMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . Another method involves the use of hypervalent iodine-mediated bromination with ammonium bromide in water at room temperature .
Industrial Production Methods
Industrial production of 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Bromination Reactions
The hydrobromide form plays a critical role in bromination processes. Key findings include:
-
In Situ Bromine Generation :
Hydrobromic acid (HBr) released during the synthesis of imidazo[1,2-a]pyridines is oxidized by tert-butyl hydroperoxide (TBHP) to bromine (Br₂), enabling electrophilic bromination at the C3 position of the heterocycle . Reaction Conditions :Substrate Oxidant Catalyst Solvent Time (h) Yield (%) Imidazo[1,2-a]pyridine TBHP None Ethyl acetate 16 72–84 -
Radical Pathway :
Radical intermediates generated via TBHP/I₂ systems facilitate C–C bond cleavage and subsequent bromination. For example, 3-bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide reacts with Br₂ to yield the brominated product in 88% yield . -
Hypervalent Iodine-Mediated Bromination :
Using iodobenzene diacetate (IBD) and HBr, the hydrobromide undergoes regioselective bromination under solvent-free grinding conditions . Optimized Bromination Protocol :Entry Reagent Oxidant Time (min) Yield (%) 4 NH₄Br IBD 15 84
Thiocyanation
While direct thiocyanation of the hydrobromide is not explicitly documented, analogous imidazo[1,2-a]pyridines undergo thiocyanation at the C3 position using ammonium thiocyanate (NH₄SCN) and hypervalent iodine reagents . This suggests potential applicability to the hydrobromide form.
Mechanistic Insights
The hydrobromide participates in two distinct pathways:
- Protocol A (Amidation) :
-
Protocol B (Bromination) :
Competing Pathways :
The presence of iodine suppresses bromination by diverting the reaction toward amidation .
Key Data Tables
Table 1: Comparative Bromination Yields Under Varied Conditions
| Condition | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| I₂/TBHP system | None | TBHP | Toluene | 84 | |
| FeBr₃-catalyzed | FeBr₃ | O₂ | Toluene | 65 | |
| Grinding with IBD | None | IBD | Solvent-free | 84 |
Table 2: Functionalization Products and Yields
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Hydrobromide + Benzaldehyde | FeBr₃, O₂ | 3-Benzoyl-2-phenylimidazo[1,2-a]pyridine | 65 |
| Hydrobromide + Hexanal | FeBr₃ | (E)-3-(Hex-1-en-1-yl) derivative | 75 |
Scientific Research Applications
Structural Characteristics
The compound features a bromine atom at the 3-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine core. Its molecular formula is C12H8BrN3, and it has a melting point of approximately 134-135°C. The synthesis typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions, which enhances its reactivity for further applications.
Medicinal Chemistry
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide has shown potential in drug development, particularly as an inhibitor for various biological targets. Recent studies indicate its efficacy against SARS-CoV-2, where derivatives of imidazo[1,2-a]pyridine exhibited promising binding affinities to the ACE2 receptor and spike protein, suggesting their potential as antiviral agents .
Case Study: Antiviral Activity
- Objective : To evaluate the binding affinity of synthesized imidazo derivatives to viral proteins.
- Method : Molecular docking simulations were performed.
- Results : Top-scoring compounds showed significant affinities (-9.1 to -7.3 kcal/mol) compared to standard inhibitors .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as halogenation and thiocyanation, facilitating the development of more complex structures. Additionally, it is used in palladium-catalyzed cross-coupling reactions for C-arylation and alkynylation processes, which are critical in synthesizing pharmaceuticals and agrochemicals .
Table 1: Summary of Synthetic Reactions Involving 3-Bromo-2-phenylimidazo[1,2-a]pyridine
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | Various electrophiles | Variable | Enhances reactivity |
| C-Arylation | Pd-catalyzed coupling | High | Applicable for diverse substrates |
| Alkynylation | Classical cross-coupling | Moderate | Useful for synthesizing complex molecules |
Material Science
In material science, derivatives of 3-Bromo-2-phenylimidazo[1,2-a]pyridine are explored for their potential applications in creating advanced materials with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological and synthetic applications. Below is a comparative analysis of structurally related compounds:
Reactivity and Functionalization
- Positional Bromination : The target compound’s bromine at the 3-position (vs. 6-bromo in other analogs) significantly alters electronic properties, enhancing electrophilic substitution reactivity .
- Hydrobromide Salts : The hydrobromide form improves crystallinity and stability compared to neutral analogs like 6-bromo-2-phenylimidazo[1,2-a]pyridine .
- Chloro/Methyl Groups: 6-Chloro derivatives (e.g., C₇H₅Br₂ClN₂) show enhanced antitrypanosomal activity, while methyl groups improve metabolic stability .
Research Findings and Trends
- Synthetic Efficiency : IBD-mediated bromination (69% yield) is greener than traditional Br₂ methods but requires optimization for scalability .
- Structural Diversity : Introducing nitro (e.g., 3-Bromo-2-(4-nitrophenyl)- analogs) or dichloromethyl groups (e.g., C₁₀H₈BrClN₂O₂) expands utility in medicinal chemistry .
- Limitations : Lower yields in microwave-assisted syntheses (e.g., 6-bromo derivatives) suggest trade-offs between speed and efficiency .
Biological Activity
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, studies have shown that 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide demonstrates efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy of 3-Bromo-2-phenylimidazo[1,2-a]pyridine Hydrobromide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity of 3-Bromo-2-phenylimidazo[1,2-a]pyridine Hydrobromide
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The mechanism by which 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide exerts its biological effects involves several pathways:
1. Target Interaction:
- The compound interacts with various cellular targets through mechanisms such as electrophilic aromatic substitution and hydrogen bonding due to its aromatic nature.
2. Biochemical Pathways:
- It influences multiple biochemical pathways, including apoptosis and cell cycle regulation in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins in treated cells.
3. Molecular Docking Studies:
- Computational studies have indicated that the compound binds effectively to targets such as the ATP-binding site of kinases involved in cancer progression, suggesting a potential role as a kinase inhibitor.
Case Studies and Research Findings
Recent studies have highlighted the potential of 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide in treating infectious diseases and cancers. For example:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic agent .
Case Study 2: Anticancer Properties
In a preclinical trial reported in Cancer Research, treatment with this compound resulted in a marked reduction in tumor size in xenograft models of breast cancer . The study indicated that the compound induced apoptosis via the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide?
- Methodology : The compound is synthesized via bromination of 2-phenylimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures typically range from 0°C to 50°C to ensure regioselectivity . Purification involves recrystallization from ethanol or column chromatography with silica gel and dichloromethane/methanol gradients. Yield optimization requires careful control of stoichiometry (e.g., 1.1–1.3 equivalents of bromine) .
Q. How is the compound characterized to confirm its structure and purity?
- Techniques :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.3–8.6 ppm, bromine-induced deshielding) .
- FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550–600 cm, aromatic C-H at ~3050 cm) .
- LC-MS : Validates molecular weight (e.g., [M+H] peak at m/z ~337–340) and purity (>95%) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, Br percentages .
Q. What purification strategies are effective for removing byproducts?
- Methods :
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–10% methanol in DCM) removes unreacted starting materials .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve halogenated impurities .
Advanced Research Questions
Q. How does substituent variation impact biological activity in imidazo[1,2-a]pyridine derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance binding to kinase targets (e.g., CDK inhibitors) by increasing electrophilicity .
- Phenyl vs. Alkyl Substituents : Phenyl groups improve π-π stacking in receptor pockets, as seen in antiviral agents like zolimidine analogs .
- Data Table :
| Substituent Position | Biological Activity (IC, nM) | Target |
|---|---|---|
| 3-Bromo, 2-Phenyl | 12.4 (CDK2) | Anticancer |
| 6-Chloro, 2-Methyl | 45.8 (HSV-1) | Antiviral |
Q. What mechanistic insights explain regioselectivity in bromination reactions?
- Key Factors :
- Electrophilic Aromatic Substitution (EAS) : Bromine preferentially attacks the electron-rich C3 position due to resonance stabilization from the imidazole nitrogen .
- Solvent Effects : Acetic acid stabilizes the bromonium ion intermediate, enhancing C3 selectivity over C6 .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) show lower activation energy for C3 bromination (ΔG = 18.3 kcal/mol) vs. C6 (ΔG = 22.7 kcal/mol) .
Q. How can coupling reactions expand the utility of this compound in drug discovery?
- Applications :
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs for kinase inhibitors (e.g., 85% yield with Pd(PPh)/KCO) .
- Buchwald-Hartwig Amination : Forms N-aryl derivatives for antimicrobial agents (e.g., 70% yield using Xantphos/Pd(dba)) .
Q. What stability challenges arise under varying pH and temperature conditions?
- Findings :
- Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at −20°C in amber vials .
- pH Sensitivity : Hydrolysis occurs in basic conditions (pH > 9), forming imidazo[1,2-a]pyridine-3-ol derivatives .
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude moisture to prevent side reactions .
- Analytical Validation : Combine multiple techniques (e.g., NMR + LC-MS) to confirm purity, as halogenated byproducts may co-elute in chromatography .
- Computational Support : Employ docking studies (AutoDock Vina) to predict binding modes for SAR-driven modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
